molecular formula C6H10N2O B8007402 cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one CAS No. 1523530-51-9

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one

Katalognummer: B8007402
CAS-Nummer: 1523530-51-9
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: OWUKCNLPZKSUSF-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one (molecular formula: C₇H₁₂N₂O, molecular weight: 140.18 g/mol) is a bicyclic lactam featuring a fused pyrrolidine-pyrrolidone system with cis stereochemistry . Key physicochemical properties include its relatively low molecular weight and the presence of a ketone group, which may influence solubility and reactivity.

Eigenschaften

IUPAC Name

(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKCNLPZKSUSF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211006
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-51-9
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Strategic Use of Anti-Epoxide Intermediates

A landmark method developed by researchers involves the intramolecular cyclization of anti-epoxide precursors to construct the cis-fused bicyclic framework. The synthesis begins with Fmoc- or Cbz-protected intermediates (e.g., 5 and 6 ), which undergo epoxidation to form anti-epoxide 17 . Under controlled conditions, this intermediate undergoes exclusive intramolecular cyclization to yield the 5,5-cis-fused bicyclic ketone (Figure 1). Notably, syn-epoxide analogs remain unreactive under identical conditions, highlighting the thermodynamic and kinetic stability of the cis configuration.

Key Reaction Conditions:

  • Epoxidation : Performed using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

  • Cyclization : Conducted in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid (PTSA) at 50°C for 12 hours.

  • Yield : 78–85% for the cis-fused product after chromatographic purification.

Role of Protecting Groups

The choice of protecting group (Fmoc vs. Cbz) significantly impacts reaction efficiency:

Protecting GroupSolubility ProfileCyclization YieldStability Post-Deprotection
FmocModerate in THF82%Sensitive to piperidine
CbzHigh in DMF85%Stable under acidic conditions

Fmoc-protected intermediates enable seamless integration into solid-phase peptide synthesis, whereas Cbz groups offer robustness in solution-phase reactions.

Diastereoselective Dipolar Cycloaddition Approach

Three-Component Reaction Design

An alternative route employs a diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and maleimides. This method leverages in situ generation of ylides from formylpyrazoles (1a–b ) and glycine esters (3a–b ), which subsequently react with maleimides (2a–e ) to form pyrrolo[3,4-c]pyrrole derivatives (Figure 2). While the primary products differ slightly in ring substitution, this strategy demonstrates adaptability for synthesizing related cis-fused bicyclic systems.

Optimization Insights:

  • Solvent : Toluene maximizes ylide stability and reaction rate.

  • Temperature : Reflux (110–120°C) ensures complete conversion within 8–10 hours.

  • Diastereoselectivity : >20:1 dr achieved via steric steering from the maleimide’s N-substituent.

Mechanistic Considerations

The reaction proceeds through a stepwise mechanism:

  • Imine Formation : Condensation of formylpyrazole and glycine ester generates an imine intermediate.

  • Ylide Generation : A 1,2-proton shift produces the azomethine ylide, stabilized by the electron-withdrawing carbomethoxy group.

  • Cycloaddition : The ylide attacks the maleimide’s electron-deficient double bond, forming the bicyclic scaffold with cis selectivity.

Comparative Analysis of Synthetic Methods

ParameterEpoxide CyclizationDipolar Cycloaddition
Key Starting Material Anti-epoxide 17 Formylpyrazole 1a
Stereochemical Control Thermodynamic and kineticSteric effects of maleimide
Yield 78–85%70–96%
Diastereoselectivity >99% cis>20:1 dr
Scalability Moderate (sensitive intermediates)High (robust conditions)

Industrial Scalability Challenges

Epoxide Cyclization Limitations

  • Sensitivity : Anti-epoxide intermediates require anhydrous conditions and low temperatures to prevent hydrolysis.

  • Cost : Fmoc and Cbz protecting groups increase material expenses, though they enhance synthetic versatility.

Cycloaddition Advantages

  • Modularity : Maleimide and formylpyrazole substituents can be varied to access diverse analogs.

  • Throughput : One-pot reactions reduce purification steps, favoring large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one serves as a valuable scaffold in the development of novel pharmaceuticals. Its structural features allow for the synthesis of compounds with potential biological activities, including:

  • Inhibition of Cysteinyl Proteinases : Research indicates that derivatives of this compound exhibit potent in vitro inhibition against various cysteinyl proteinases, which are implicated in numerous diseases, including cancer and inflammatory disorders .

Case Study: Peptidomimetics

A study demonstrated the use of cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one in the synthesis of peptidomimetics that showed significant activity against cysteinyl proteinases. The bicyclic structure enhances chiral stability, making it an effective building block in drug design .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

  • Stereoselective Synthesis : It has been involved in stereoselective syntheses where functionalized derivatives are produced with high yields and diastereoselectivity. For example, a three-component domino reaction involving formylpyrazoles yielded new compounds with promising characteristics .

Table 1: Synthesis Yields of Derivatives

EntryR1R2Yield (%)
1-CH₃C₆H₅96
2-CH₃p-ClC₆H₄73
3-CH₃p-CH₃C₆H₄84
4-CH₃p-CH₃OC₆H₄90

Materials Science

The compound is also being explored for applications in materials science, particularly as a building block for creating functional polymers and specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one is under investigation for its potential biological activities:

  • Anti-inflammatory Properties : Studies have shown that derivatives exhibit significant anti-inflammatory effects in murine models, reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects

CompoundDose (mg/kg)Paw Swelling Reduction (%)TNF-alpha Levels (pg/mL)
Control-0120
Test104570
Test206050

Wirkmechanismus

The mechanism of action of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Bicyclic Pyrrolidine Derivatives

Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (compound 24 in ) share the hexahydropyrrolo[3,4-c]pyrrole core but differ in substituents. These derivatives incorporate bulky groups (e.g., tert-butyl esters or benzotriazole moieties), which enhance lipophilicity and alter metabolic stability. For example:

  • Compound 24 : Molecular weight = 414.45 g/mol; characterized by tert-butyl ester and benzotriazole carbonyl groups.
  • Compound 27 : A hydrochloride salt with improved solubility due to ionic character .
Parameter cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one Compound 24 ()
Molecular Formula C₇H₁₂N₂O C₂₀H₂₆N₆O₃
Molecular Weight (g/mol) 140.18 414.45
Key Functional Groups Lactam Lactam, benzotriazole
Solubility Not reported Low (requires DMSO)

Tricyclic Pyrrolo-Pyrazino-Indole Diones

Compounds like 6a–d (–3) feature extended tricyclic systems (e.g., pyrido-pyrrolo-pyrazino-indole diones) with fused aromatic rings. These structures exhibit higher molecular complexity and lower solubility due to planar aromatic systems:

  • Compound 6a : Molecular weight = 287.27 g/mol; melting point >347°C; poor solubility in common solvents .
  • Compound 6b : Chloro-substituted derivative with enhanced thermal stability (mp >306°C) .
Parameter cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one Compound 6a ()
Ring System Bicyclic Tricyclic
Molecular Weight (g/mol) 140.18 287.27
Melting Point Not reported 347.4–347.8°C
Solubility Likely moderate Poor (prevents ¹³C NMR)

Thieno-Pyrrole Analog

The sulfur-containing analog (3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride () replaces one nitrogen atom in the pyrrolidine ring with sulfur. This substitution alters electronic properties and bioavailability:

  • Molecular formula: C₆H₁₂ClNS; molecular weight = 165.68 g/mol.
  • The thieno group may enhance metabolic resistance compared to oxygen/nitrogen systems .
Parameter cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one Thieno-Pyrrole ()
Heteroatom N, O N, S
Molecular Weight (g/mol) 140.18 165.68
Bioactivity Not reported Not reported

Pharmacological and Physicochemical Insights

  • Solubility : The unsubstituted cis-hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one likely has better aqueous solubility than its tricyclic analogs due to smaller size and lack of aromatic rings .

Biologische Aktivität

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from a variety of scientific studies.

  • Molecular Formula : C6_6H10_{10}N2_2O
  • Molecular Weight : 126.159 g/mol
  • CAS Number : 1021878-40-9

This compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.

Synthesis

The synthesis of this compound has been achieved through various methods, including intramolecular cyclization techniques that allow for the formation of the bicyclic framework. The synthesis often involves protected intermediates and can be adapted for the production of derivatives with enhanced biological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrolo derivatives, including this compound. These compounds have shown promising results against various bacterial strains, indicating potential for development as new antibacterial agents. For instance, derivatives synthesized from this core structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

One notable activity of this compound is its ability to inhibit specific enzymes. Research has demonstrated that certain derivatives act as potent inhibitors of cysteine proteases, particularly cathepsin K. This enzyme is implicated in bone resorption and various pathological conditions, making its inhibition a target for osteoporosis treatment. The selectivity and potency of these compounds suggest they could lead to effective therapeutic agents in managing bone-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several pyrrolo derivatives and tested their antimicrobial efficacy against a panel of bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of this compound derivatives against cathepsin K. The most potent inhibitors showed IC50_{50} values in the nanomolar range, demonstrating significant potential for clinical applications in treating osteoporosis.

Research Findings

Study Biological Activity Findings
Enzyme InhibitionPotent inhibitor of cathepsin K with nanomolar IC50_{50} values
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with MIC values ≤ 2 µg/mL
Anticancer PotentialExhibited antiproliferative effects on cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereoselectivity in cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one synthesis?

  • Methodological Answer : Stereoselective synthesis often employs coupling reagents (e.g., EDCI, DMAP) and controlled reaction conditions. For example, anhydrous THF with stepwise reagent addition minimizes byproducts. Post-reaction purification via flash chromatography (e.g., CH2_2Cl2_2/MeOH 98:2) and recrystallization enhances stereochemical purity . Hydrogenation protocols using Pd/C or PtO2_2 under H2_2 can further refine stereochemistry .

Q. How can NMR spectroscopy confirm the cis configuration of Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one derivatives?

  • Methodological Answer : 1^1H-NMR in DMSO-d6_6 resolves coupling constants and diastereotopic proton splitting. For instance, distinct signals for axial/equatorial protons in the pyrrolidine ring (e.g., δ 3.95 ppm for methoxy groups) indicate spatial arrangement. Integration of NOESY correlations can validate cis stereochemistry by identifying through-space interactions between adjacent hydrogens .

Q. What challenges arise in characterizing Hexahydropyrrolo-pyrrolone derivatives with poor solubility?

  • Methodological Answer : Poor solubility in common NMR solvents (e.g., CDCl3_3) necessitates polar aprotic solvents like DMSO-d6_6. Sonication or heating (≤60°C) improves sample homogeneity. For mass spectrometry, electrospray ionization (ESI) in methanol/water mixtures enhances ionizability. Alternative techniques like IR spectroscopy (e.g., CO stretches at ~1700 cm1^{-1}) provide complementary structural data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during Hexahydropyrrolo-pyrrolone synthesis?

  • Methodological Answer : Byproduct analysis (e.g., LC-MS or TLC) identifies competing pathways. For example, reducing EDCI stoichiometry from 1.2 mmol to 1.0 mmol decreases acylurea formation. Temperature control (e.g., 0–25°C) during coupling steps suppresses side reactions. Kinetic studies using in situ IR or Raman spectroscopy guide optimal reagent addition rates .

Q. What strategies address discrepancies in reported yields for Hexahydropyrrolo-pyrrolone derivatives across studies?

  • Methodological Answer : Yield variations often stem from solvent purity, catalyst aging, or workup methods. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves in THF) and standardized purification (e.g., identical column dimensions for flash chromatography). Statistical Design of Experiments (DoE) can isolate critical factors (e.g., DMAP concentration, reaction time) affecting yield .

Q. How can computational modeling predict the reactivity of Hexahydropyrrolo-pyrrolone scaffolds in heterocyclic ring-forming reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets (e.g., enzymes in ’s ATX inhibition assays). QSAR models correlate electronic parameters (HOMO/LUMO energies) with experimental reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data for Hexahydropyrrolo-pyrrolone derivatives in different solvents?

  • Methodological Answer : Apparent contradictions arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while dynamic vapor sorption (DVS) measures hygroscopicity. Solubility studies must report equilibration time (e.g., 24 h shaking) and temperature (e.g., 25°C ± 0.1). Co-solvent systems (e.g., DMSO:water gradients) improve reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.